molecular formula C29H21N3O3 B4139903 N-(1,3-benzodioxol-5-ylmethyl)-2,3-diphenyl-6-quinoxalinecarboxamide

N-(1,3-benzodioxol-5-ylmethyl)-2,3-diphenyl-6-quinoxalinecarboxamide

Cat. No. B4139903
M. Wt: 459.5 g/mol
InChI Key: XVWUFQPFHXWSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2,3-diphenyl-6-quinoxalinecarboxamide, also known as BDPQ, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. BDPQ has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,3-diphenyl-6-quinoxalinecarboxamide involves the inhibition of various cellular pathways involved in cell growth, survival, and proliferation. N-(1,3-benzodioxol-5-ylmethyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been found to inhibit the activation of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in cell growth and proliferation. N-(1,3-benzodioxol-5-ylmethyl)-2,3-diphenyl-6-quinoxalinecarboxamide also inhibits the activation of nuclear factor-kappaB (NF-κB), which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and inhibition of viral replication. N-(1,3-benzodioxol-5-ylmethyl)-2,3-diphenyl-6-quinoxalinecarboxamide has also been found to have low toxicity and high selectivity for cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1,3-benzodioxol-5-ylmethyl)-2,3-diphenyl-6-quinoxalinecarboxamide in lab experiments is its low toxicity and high selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using N-(1,3-benzodioxol-5-ylmethyl)-2,3-diphenyl-6-quinoxalinecarboxamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N-(1,3-benzodioxol-5-ylmethyl)-2,3-diphenyl-6-quinoxalinecarboxamide. One direction is to optimize the synthesis method to improve the yield and purity of N-(1,3-benzodioxol-5-ylmethyl)-2,3-diphenyl-6-quinoxalinecarboxamide. Another direction is to investigate the potential use of N-(1,3-benzodioxol-5-ylmethyl)-2,3-diphenyl-6-quinoxalinecarboxamide in combination with other drugs or therapies to enhance its efficacy. Furthermore, more studies are needed to elucidate the molecular mechanisms of N-(1,3-benzodioxol-5-ylmethyl)-2,3-diphenyl-6-quinoxalinecarboxamide and its potential therapeutic applications in various diseases.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been found to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorder research, N-(1,3-benzodioxol-5-ylmethyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In viral infection research, N-(1,3-benzodioxol-5-ylmethyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been found to inhibit the replication of certain viruses, including HIV and hepatitis C virus.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,3-diphenylquinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N3O3/c33-29(30-17-19-11-14-25-26(15-19)35-18-34-25)22-12-13-23-24(16-22)32-28(21-9-5-2-6-10-21)27(31-23)20-7-3-1-4-8-20/h1-16H,17-18H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWUFQPFHXWSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2,3-diphenylquinoxaline-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.